molecular formula C16H16ClN3O2S2 B6477624 5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide CAS No. 2640886-29-7

5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide

Cat. No. B6477624
CAS RN: 2640886-29-7
M. Wt: 381.9 g/mol
InChI Key: UFFSXCGLXXGMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and how it interacts with other chemicals .


Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .

Mechanism of Action

CPT-2-S has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. CPT-2-S has also been found to act as an inhibitor of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide. CPT-2-S has also been found to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). CPT-2-S has also been found to act as an anti-angiogenic agent, inhibiting the formation of new blood vessels.
Biochemical and Physiological Effects
CPT-2-S has been found to have a variety of biochemical and physiological effects. CPT-2-S has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. CPT-2-S has also been found to inhibit the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide. CPT-2-S has also been found to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). CPT-2-S has also been found to act as an anti-angiogenic agent, inhibiting the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

CPT-2-S has several advantages and limitations as a research tool. One advantage is that CPT-2-S is relatively easy to synthesize, making it a cost-effective research tool. Another advantage is that CPT-2-S has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. A limitation of CPT-2-S is that its effects may vary depending on the cell type and experimental conditions, making it difficult to draw general conclusions from experiments using CPT-2-S.

Future Directions

The potential therapeutic applications of CPT-2-S are still being explored. Future research may focus on further elucidating the mechanism of action of CPT-2-S, as well as its effects on various cell types and diseases. Additionally, further research may focus on developing new synthetic methods for the production of CPT-2-S, as well as new applications for CPT-2-S in the treatment of various diseases. Finally, further research may focus on developing new delivery systems for CPT-2-S, such as nanoparticles or liposomes, in order to improve its efficacy and safety.

Synthesis Methods

CPT-2-S can be synthesized by a number of methods, including the reaction of 5-chloro-2-thiophenecarboxylic acid with 1-methyl-1H-pyrazol-5-yl phenyl ethyl sulfonate in the presence of a base, such as sodium hydroxide. The reaction produces a mixture of CPT-2-S and its isomer, 5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-3-sulfonamide (CPT-3-S).

Scientific Research Applications

CPT-2-S has been studied extensively for its potential therapeutic applications in various fields, such as anti-inflammatory, anti-cancer, and anti-bacterial activities. CPT-2-S has also been studied for its potential antioxidant, anti-angiogenic, and anti-fungal activities. In addition, CPT-2-S has been studied as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. CPT-2-S has also been found to be a potent inhibitor of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide.

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It also includes studying how to safely handle and dispose of the compound .

properties

IUPAC Name

5-chloro-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S2/c1-20-14(9-10-18-20)13-4-2-12(3-5-13)8-11-19-24(21,22)16-7-6-15(17)23-16/h2-7,9-10,19H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFSXCGLXXGMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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